2,6-Difluoro-3-formylbenzonitrile
Description
2,6-Difluoro-3-formylbenzonitrile is an organic compound with the molecular formula C8H3F2NO and a molecular weight of 167.11 g/mol . It is characterized by the presence of two fluorine atoms, a formyl group, and a nitrile group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2,6-difluoro-3-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-7-2-1-5(4-12)8(10)6(7)3-11/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAHEIDQEALMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluoro-3-formylbenzonitrile can be synthesized through several methods. One common approach involves the condensation of 2,6-difluorobenzaldehyde with cyanide sources under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,6-Difluoro-3-carboxybenzonitrile.
Reduction: 2,6-Difluoro-3-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-3-formylbenzonitrile is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug discovery and development.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-difluoro-3-formylbenzonitrile involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
3,5-Difluoro-4-formylbenzonitrile: Similar structure but with different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
2,6-Difluoro-3-formylbenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and makes it valuable in various synthetic and research applications .
Biological Activity
2,6-Difluoro-3-formylbenzonitrile is an organic compound with the molecular formula C8H3F2NO and a molecular weight of 167.11 g/mol. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of both a formyl group and a nitrile group, allows it to interact with biological systems in ways that are still being explored.
The compound can be synthesized through several methods, one common approach being the condensation of 2,6-difluorobenzaldehyde with cyanide sources under controlled conditions. This synthesis route is significant for producing the compound in research settings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The formyl group can participate in nucleophilic addition reactions, while the nitrile group is susceptible to nucleophilic attack. These interactions can modulate enzyme activity and influence various biochemical pathways, potentially leading to therapeutic effects.
Biological Activity
Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Certain derivatives have shown cytotoxic effects against various human tumor cell lines. For instance, research on related compounds has demonstrated selective cytotoxicity towards tumor cells while sparing normal cells .
- Antimicrobial Properties : The compound's structural features may confer antibacterial activity. For example, studies on similar formylated compounds highlighted their effectiveness against Helicobacter pylori and other pathogens .
- Enzyme Inhibition : The potential for enzyme inhibition is significant. The nitrile group can act as a competitive inhibitor for various enzymes, which may lead to therapeutic applications in diseases where enzyme dysregulation is a factor.
Case Studies
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis can be beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,6-Difluorobenzonitrile | Lacks formyl group | Limited reactivity |
| 3,5-Difluoro-4-formylbenzene | Similar structure but different substitution pattern | Varies in reactivity |
| This compound | Unique positioning of functional groups | Potential antitumor and antimicrobial activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
